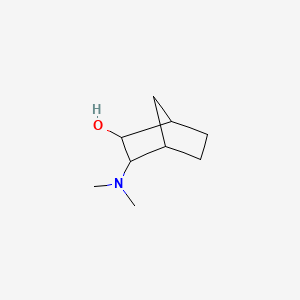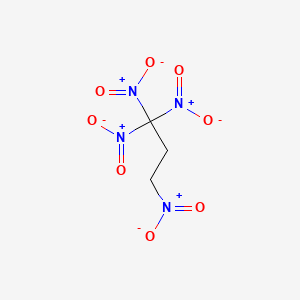
(R)-1-(6-Ethoxypyridin-3-yl)-2,2-difluoroethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(6-Ethoxypyridin-3-yl)-2,2-difluoroethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12F2N2O.ClH. This compound is characterized by the presence of a pyridine ring substituted with an ethoxy group and a difluoroethanamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Ethoxypyridin-3-yl)-2,2-difluoroethan-1-amine hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with the pyridine ring.
Formation of the Difluoroethanamine Moiety: The difluoroethanamine moiety is synthesized through a series of fluorination and amination reactions.
Combination of the Moieties: The final step involves the combination of the pyridine ring and the difluoroethanamine moiety under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of ®-1-(6-Ethoxypyridin-3-yl)-2,2-difluoroethan-1-amine hydrochloride involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using larger quantities of reagents, and employing continuous flow reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethoxy group or the amine moiety is oxidized to form corresponding oxides or amides.
Reduction: Reduction reactions can convert the difluoroethanamine moiety to a simpler amine or alcohol.
Substitution: The compound can undergo substitution reactions, where the ethoxy group or the difluoroethanamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products Formed
Oxidation: Formation of oxides or amides.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
®-1-(6-Ethoxypyridin-3-yl)-2,2-difluoroethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-1-(6-Ethoxypyridin-3-yl)-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(6-Ethoxypyridin-3-yl)-2-fluoroethan-1-amine hydrochloride
- ®-1-(6-Methoxypyridin-3-yl)-2,2-difluoroethan-1-amine hydrochloride
- ®-1-(6-Ethoxypyridin-3-yl)-2,2-dichloroethan-1-amine hydrochloride
Uniqueness
®-1-(6-Ethoxypyridin-3-yl)-2,2-difluoroethan-1-amine hydrochloride is unique due to the presence of both an ethoxy group and a difluoroethanamine moiety. This combination of functional groups imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various scientific research applications.
Eigenschaften
Molekularformel |
C9H13ClF2N2O |
|---|---|
Molekulargewicht |
238.66 g/mol |
IUPAC-Name |
(1R)-1-(6-ethoxypyridin-3-yl)-2,2-difluoroethanamine;hydrochloride |
InChI |
InChI=1S/C9H12F2N2O.ClH/c1-2-14-7-4-3-6(5-13-7)8(12)9(10)11;/h3-5,8-9H,2,12H2,1H3;1H/t8-;/m1./s1 |
InChI-Schlüssel |
JGQZKTNKJZVSKZ-DDWIOCJRSA-N |
Isomerische SMILES |
CCOC1=NC=C(C=C1)[C@H](C(F)F)N.Cl |
Kanonische SMILES |
CCOC1=NC=C(C=C1)C(C(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl (3S)-3-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamoyl)pyrrolidine-1-carboxylate](/img/structure/B14005867.png)









